3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide
Overview
Description
3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.05209 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Chemical Methods for Regenerating Phenols
A study utilized the nucleophilic displacement properties of bromide ions in ionic liquid form for the cleavage of ethers, demonstrating a green chemical protocol for regenerating phenols from ethers. This method, involving ionic liquids and protic acids, offers an environmentally friendly alternative to traditional synthetic routes, highlighting its potential application in the synthesis and modification of compounds, including those similar to 3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide (Boovanahalli, Kim, & Chi, 2004).
Molecular Electronics
In the realm of molecular electronics, simple and accessible aryl bromides serve as precursors for thiol end-capped molecular wires. The efficient synthetic transformations of these building blocks demonstrate their significance in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, indicating the potential of brominated aryl compounds in developing advanced electronic materials (Stuhr-Hansen et al., 2005).
Hydrolysis Studies
Research on the hydrolysis of 4-methoxyphenylacetic acid butyl ester, catalyzed by tetrabutylammonium bromide, sheds light on the kinetics and mechanism of reactions involving brominated compounds. This study's findings on reaction conditions and catalysis provide valuable insights for synthesizing and modifying compounds like this compound, emphasizing the importance of catalyst choice and reaction parameters (Wang, Vivekanand, & Yu, 2012).
Antioxidant Properties of Bromophenols
Investigations into the antioxidant properties of bromophenol derivatives from the red alga Rhodomela confervoides highlight the potential biological activities of brominated phenolic compounds. These studies provide a foundation for exploring the biological activities and potential health benefits of compounds structurally related to this compound, pointing towards their use in pharmaceuticals and nutraceuticals (Zhao et al., 2004).
Antibacterial Activity
Research on bromophenol derivatives from Rhodomela confervoides also includes findings on their moderate antibacterial activity. Such studies illustrate the potential of brominated compounds in antibacterial applications, suggesting that derivatives of this compound could be explored for their antimicrobial properties (Xu et al., 2003).
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-butylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-3-4-9-16-14(17)8-6-11-5-7-13(18-2)12(15)10-11/h5-8,10H,3-4,9H2,1-2H3,(H,16,17)/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADWCUSNYZFZST-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C=CC1=CC(=C(C=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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